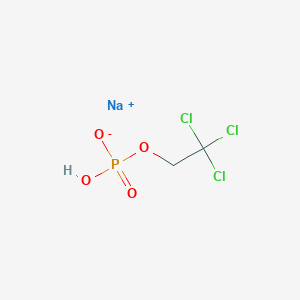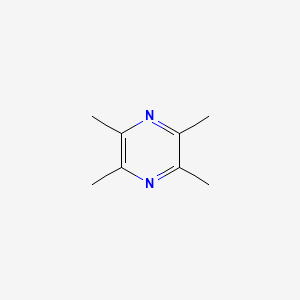
Triclofos sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triclofos sodium is a sedative drug primarily used for treating insomnia. It is a prodrug that is metabolized in the liver to produce the active compound trichloroethanol . This compound has a relatively long half-life, which can result in drowsiness the following day .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triclofos sodium can be synthesized through the reaction of trichloroethanol with phosphoric acid. The reaction typically involves the use of a solvent such as methanol and is carried out under controlled temperature and pressure conditions . The resulting product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where trichloroethanol and phosphoric acid are combined under optimized conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Triclofos sodium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form trichloroacetic acid and trichloroethanol.
Reduction: It can be reduced to form dichloroethanol.
Substitution: This compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Trichloroacetic acid and trichloroethanol.
Reduction: Dichloroethanol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Triclofos sodium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in studies involving the metabolism and pharmacokinetics of sedative drugs.
Medicine: Used in clinical research to study its effects on sleep and sedation.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Triclofos sodium is a prodrug that is metabolized in the liver to produce trichloroethanol . Trichloroethanol enhances the activity of gamma-aminobutyric acid (GABA) in the brain, leading to sedative and hypnotic effects . This mechanism involves the modulation of GABA receptors, which results in increased inhibitory neurotransmission and induces sleep .
Comparison with Similar Compounds
Similar Compounds
Chloral hydrate: Another sedative that is metabolized to trichloroethanol.
Sodium oxybate: A central nervous system depressant with similar sedative effects.
Midazolam: A benzodiazepine with sedative and hypnotic properties.
Uniqueness
Triclofos sodium is unique in its relatively long half-life and its specific metabolic pathway to trichloroethanol . Unlike some other sedatives, it is not commonly used due to its potential for causing liver damage with prolonged use .
Properties
CAS No. |
7246-20-0 |
|---|---|
Molecular Formula |
C2H4Cl3NaO4P |
Molecular Weight |
252.37 g/mol |
IUPAC Name |
sodium;2,2,2-trichloroethyl hydrogen phosphate |
InChI |
InChI=1S/C2H4Cl3O4P.Na/c3-2(4,5)1-9-10(6,7)8;/h1H2,(H2,6,7,8); |
InChI Key |
OFCLFJCRLNHIQE-UHFFFAOYSA-N |
SMILES |
C(C(Cl)(Cl)Cl)OP(=O)(O)[O-].[Na+] |
Isomeric SMILES |
C(C(Cl)(Cl)Cl)OP(=O)(O)[O-].[Na+] |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OP(=O)(O)O.[Na] |
Appearance |
Solid powder |
Key on ui other cas no. |
7246-20-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
7246-20-0 (mono-hydrochloride salt) 306-52-5 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Triclofos Sodium; SCH-10159; SCH 10159; SCH10159 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















